2,2-Difluoro-2-(3-formylphenoxy)acetic acid
Overview
Description
“2,2-Difluoro-2-(3-formylphenoxy)acetic acid” is a chemical compound with the CAS Number: 1153778-64-3 . It has a molecular weight of 216.14 . The IUPAC name for this compound is difluoro (3-formylphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for “2,2-Difluoro-2-(3-formylphenoxy)acetic acid” is 1S/C9H6F2O4/c10-9(11,8(13)14)15-7-3-1-2-6(4-7)5-12/h1-5H, (H,13,14) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2,2-Difluoro-2-(3-formylphenoxy)acetic acid” is a powder . The storage temperature and shipping temperature are not specified in the search results .Scientific Research Applications
Organic Chemistry
- Application Summary : The compound “2,2-Difluoro-2-(3-formylphenoxy)acetic acid” is used in the construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene .
- Methods of Application : This process features metal-free and additive-free conditions, high functional group tolerance, and readily accessible starting materials . The compound could be readily converted into α-amino acids under a reducing atmosphere . Moreover, the synthesis of 2-fluorofurans could also be completed through the fluorine elimination in the presence of magnesium powder and TBSCl .
- Results or Outcomes : This method opens up new avenues for the research and development of amino acid drugs and is also a novel and undeveloped strategy for the construction of 2-fluorofuran derivatives .
Medical Research
- Application Summary : This compound has potential applications in medical research, particularly in the development of cancer therapeutics.
- Methods of Application : While the specific methods of application are not detailed in the source, it is likely that this compound is used in laboratory settings to test its effects on cancer cells.
- Results or Outcomes : The compound has been shown to exhibit potent anti-cancer activity in vitro and in vivo, and clinical trials are currently underway to evaluate its safety and efficacy.
Chemical Research
- Application Summary : This compound is often used in chemical research, particularly in the synthesis of complex organic molecules .
- Methods of Application : While the specific methods of application are not detailed in the source, it is likely that this compound is used in laboratory settings to test its reactivity with various other chemicals .
- Results or Outcomes : The compound has been shown to be a versatile reagent in the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
2,2-difluoro-2-(3-formylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11,8(13)14)15-7-3-1-2-6(4-7)5-12/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJMEHPPCSMHQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(=O)O)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(3-formylphenoxy)acetic acid | |
CAS RN |
1153778-64-3 | |
Record name | 2,2-difluoro-2-(3-formylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.